(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine
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Overview
Description
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine, also known as S-P2MP, is a pyridine-based compound that has recently been gaining attention in the scientific community due to its versatile applications in a variety of fields, including synthetic chemistry, biological chemistry, and biochemistry. S-P2MP is a chiral molecule, meaning that it has two distinct forms that are mirror images of one another. This property has allowed S-P2MP to be used in a variety of ways, from synthesizing other compounds to studying the effects of chirality on biochemical processes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine
is of interest in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties and evaluate its efficacy against specific targets.
Application Summary:
Experimental Procedures:
Results:
Synthetic Methodology
Overview:
Researchers explore novel synthetic routes using the compound.
Application Summary:
Experimental Procedures:
Results:
Safety And Hazards
Future Directions
The future directions for research on “(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine” could include elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile . Further studies could also explore potential applications of this compound in various fields, such as medicinal chemistry or material science.
properties
IUPAC Name |
3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWLYJCQUWGP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441355 |
Source
|
Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
CAS RN |
161416-57-5 |
Source
|
Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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